3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea
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Description
3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea is a useful research compound. Its molecular formula is C9H10F3N3OS and its molecular weight is 265.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
- New hydrazinecarbothioamides, including compounds similar to 1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide, were synthesized and showed excellent antioxidant activity using the DPPH method. This indicates their potential in addressing oxidative stress-related issues (Ștefania-Felicia Bărbuceanu et al., 2014).
Anticancer Properties
- Copper and nickel coordination compounds with hydrazinecarbothioamides demonstrated inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells at low concentrations, suggesting potential therapeutic applications in cancer treatment (E. Pakhontsu et al., 2014).
Synthesis and Cytotoxicity Evaluation
- Several novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating triazole moiety were synthesized and evaluated for their antitumor activity against human breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. This research opens avenues for the development of new anticancer drugs (S. M. Gomha et al., 2015).
Biological Evaluation as Antibacterial and Antioxidant Agents
- Novel thiosemicarbazones, including derivatives of 1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide, showed significant inhibition potency against Gram-positive pathogens and possessed antioxidant activity, highlighting their potential as antibacterial and antioxidant agents (A. Karaküçük-Iyidoğan et al., 2014).
Electrochemical Properties and Applications
- The electrochemical behavior of copper symmetric bis(thiosemicarbazone) complexes, which are structurally related to 1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide, was studied. These complexes have implications in electrochemistry and could be relevant in developing sensors or other electronic applications (Seyed Abolfazl Hosseini‐Yazdi et al., 2018).
HPLC-MS Detection Optimization
- The optimization of detection conditions for hydrazides and carbothioamides in HPLC-MS analysis is significant for controlling the quality of these substances in drug development processes (B. Varynskyi, 2018).
Antimicrobial, Antimalarial, and Anti-Tuberculosis Activity
- Compounds synthesized from hydrazinecarbothioamide showed potent antimicrobial, antimalarial, and anti-tuberculosis activity, suggesting their potential in treating various infectious diseases (Neelam P. Prajapati et al., 2019).
Corrosion Inhibition
- Certain hydrazinecarbothioamide derivatives demonstrated efficient corrosion inhibition effects on steel in hydrochloric acid solution, indicating their potential use in industrial applications (S. Nataraja et al., 2011).
Properties
IUPAC Name |
1-amino-1-methyl-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3OS/c1-15(13)8(17)14-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQZMUGUKCJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=C(C=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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